Triethyl(methoxy)silane

描述

Chemical Identity and Nomenclature

This compound is an organosilicon compound with the molecular formula C₇H₁₈OSi. The compound is systematically identified by the Chemical Abstracts Service registry number 2117-34-2, which serves as its unique chemical identifier in scientific databases and regulatory frameworks. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural composition of three ethyl groups and one methoxy group attached to a central silicon atom.

The nomenclature of this compound encompasses several synonymous designations that appear throughout scientific literature. Primary alternative names include triethyl methoxysilane, methoxytriethylsilane, and the systematic name silane, triethylmethoxy-. Additional nomenclature variants documented in chemical databases include triethylmethoxysilane and methyl triethylsilyl ether. These multiple naming conventions reflect the compound's recognition across different chemical classification systems and its widespread use in various scientific contexts.

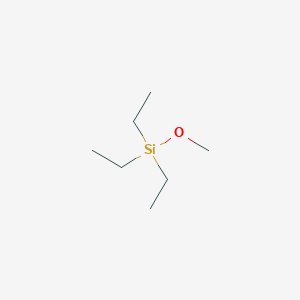

The molecular structure of this compound features a tetrahedral arrangement around the central silicon atom, with three ethyl groups (C₂H₅) and one methoxy group (OCH₃) as substituents. The Simplified Molecular Input Line Entry System representation of the compound is COSi(CC)CC, which provides a standardized method for describing its molecular connectivity. This structural arrangement places this compound within the broader category of alkoxysilanes, compounds characterized by silicon-oxygen bonds to organic groups.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₈OSi | |

| Molecular Weight | 146.30 g/mol | |

| Chemical Abstracts Service Number | 2117-34-2 | |

| International Union of Pure and Applied Chemistry Name | This compound | |

| Simplified Molecular Input Line Entry System | COSi(CC)CC |

The physical properties of this compound demonstrate characteristics typical of organosilicon compounds in this molecular weight range. The compound exhibits a boiling point of 132.1±8.0 degrees Celsius at 760 millimeters of mercury pressure. The density of this compound is measured at 0.8±0.1 grams per cubic centimeter, indicating a liquid state under standard conditions. The refractive index of 1.398 provides insight into the compound's optical properties, while the vapor pressure of 11.0±0.2 millimeters of mercury at 25 degrees Celsius indicates moderate volatility.

The exact mass of this compound has been determined to be 146.112686 atomic mass units, providing precise molecular weight data essential for analytical chemistry applications. The polar surface area calculation yields 9.23000 square angstroms, reflecting the compound's molecular polarity characteristics. The logarithm of the partition coefficient value of 3.21 indicates the compound's lipophilic nature and provides information relevant to its solubility behavior in different solvent systems.

Historical Context and Development

The development of this compound cannot be understood in isolation from the broader historical progression of organosilicon chemistry, which began in the mid-nineteenth century with groundbreaking discoveries that established silicon-carbon bond chemistry. The foundation for modern organosilicon compounds was laid in 1863, when French chemists C. Fiedler and J. M. Crafts achieved the synthesis of tetraethylsilane through the reaction of ethylene with silicon tetrachloride in a sealed tube system. This landmark synthesis marked the beginning of organosilicon chemistry as a distinct field of study and opened new avenues for silicon-based compound development.

Prior to these pioneering efforts in 1863, the known and utilized silicon-containing compounds were exclusively inorganic silicon compounds, including naturally occurring materials and their transformed products such as ceramics, cement, and glass. The transition from purely inorganic silicon chemistry to organosilicon chemistry represented a fundamental shift in chemical understanding and provided the conceptual framework necessary for the eventual development of compounds like this compound.

The historical development of alkoxysilane compounds, the chemical family to which this compound belongs, traces back to several key synthetic achievements in the nineteenth century. Tetraethoxysilane was first synthesized by Ebelmen in 1846, establishing an early precedent for silicon-alkoxy bond formation. Subsequently, methyltriethoxysilane was synthesized by Ladenberg in 1874, demonstrating the feasibility of incorporating both organic substituents and alkoxy groups on silicon centers. These early syntheses provided crucial foundational knowledge that would later inform the development of more complex organosilicon compounds.

The period from 1904 to 1937 witnessed significant expansion in organosilicon chemistry, during which scientists not only synthesized numerous simple organosilicon compounds but also discovered cyclic and linear polysiloxanes. This era of intensive research established many of the fundamental synthetic methodologies and structural principles that continue to guide organosilicon compound development. The work of A. Stock during this period contributed significantly to the understanding of silane chemistry, providing insights into silicon-hydrogen bond reactivity that would prove relevant to later developments in silicon-alkoxy chemistry.

The recognition of alkoxysilanes as materials with practical applications in stone conservation emerged as early as 1861, when A. W. von Hoffman suggested the use of "silicic ether," a form of tetraethoxysilane or ethyl silicate, as a consolidant for deteriorating limestone on the Houses of Parliament in London. This early application demonstrated the potential utility of silicon-alkoxy compounds in materials science and conservation applications, foreshadowing the diverse applications that would later emerge for related compounds including this compound.

The twentieth century brought continued advancement in organosilicon chemistry, with researchers developing increasingly sophisticated synthetic methodologies and expanding the range of available organosilicon compounds. The synthesis of this compound and related alkoxysilanes benefited from these accumulated advances in synthetic chemistry and analytical techniques. Modern synthetic approaches to this compound typically involve controlled reactions between silicon-chlorine precursors and alcohols, building upon the fundamental principles established by earlier pioneers in the field.

The industrial and research applications of alkoxysilanes expanded significantly during the latter half of the twentieth century, with compounds like this compound finding applications in surface modification, materials synthesis, and specialized chemical processes. This expansion reflected both the improved understanding of organosilicon chemistry fundamentals and the development of new analytical and synthetic capabilities that enabled more precise control over compound properties and applications.

属性

IUPAC Name |

triethyl(methoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-5-9(6-2,7-3)8-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZZQXYTKNNCOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335541 | |

| Record name | Methoxytriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117-34-2 | |

| Record name | Triethylmethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxytriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Reaction Steps

Preparation of Trimethoxy Sodium Borohydride:

- Sodium hydride (NaH) is reacted with trimethyl borate (B(OMe)3) in anhydrous ether solvents such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran.

- The reaction is performed under nitrogen atmosphere at low temperatures (-50 to 10 °C) to control reactivity and avoid side reactions.

- Stirring is maintained for 1 to 5 hours to ensure complete formation of the borohydride species.

Reaction with Triethylchlorosilane:

- Triethylchlorosilane (Et3SiCl) is added dropwise to the trimethoxy sodium borohydride solution at the same low temperature range.

- The mixture is stirred for an additional 1 to 5 hours to complete the reduction and substitution reaction.

- Byproducts include sodium chloride (NaCl) and unreacted trimethyl borate, which can be separated and recycled.

-

- The reaction mixture is filtered to remove solids.

- Distillation under normal pressure separates this compound as the main fraction with boiling points around 109-110 °C.

- Other fractions containing solvents and byproducts are collected and recycled.

Experimental Data Summary

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Sodium hydride | 20 g (0.5 mol, 60% dispersion) | 20 g (0.5 mol, 60% dispersion) |

| Solvent | 80 g anhydrous tetrahydrofuran (THF) | 200 g anhydrous 2-methyltetrahydrofuran + 20 g triethylsilane |

| Trimethyl borate | 57.2 g (0.55 mol) | 208 g (2 mol) + 50 g 2-methyltetrahydrofuran |

| Triethylchlorosilane | 67.7 g (0.45 mol) | 75.3 g (0.5 mol) |

| Reaction temperature | 0-10 °C | -50 to -40 °C |

| Reaction time (each step) | 1 hour stirring after additions | 5 hours stirring after additions |

| Yield of triethylsilane product | 46.1 g (88.2% yield) | 53.2 g (91.7% yield) |

| Purity (GC) | ≥ 99.7% | ≥ 99.7% |

The method achieves high yields (around 88-92%) and excellent purity (>99.7%) of triethylsilane derivatives, including this compound, under mild conditions with efficient solvent recycling.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Sodium hydride + Trimethyl borate + Triethylchlorosilane | NaH, B(OMe)3, Et3SiCl, THF or 2-MeTHF | Low temperature (-50 to 10 °C), N2 atmosphere | ~88-92% yield, >99.7% purity | High selectivity, mild conditions, solvent recycling | Requires careful moisture exclusion, handling of NaH |

| Catalytic methanolysis of silicon metal (for trimethoxy silane) | Silicon powder, methanol, CuO catalyst, aromatic solvent | Normal pressure, 150-250 °C | >90% selectivity, >95% silicon utilization | High efficiency, low cost, continuous process | Specific to trimethoxy silane, not this compound |

Summary and Expert Notes

- The most practical and industrially validated preparation of this compound involves the reduction of triethylchlorosilane with trimethoxy sodium borohydride generated in situ from sodium hydride and trimethyl borate.

- This method offers excellent yields and high purity under controlled low temperature and inert atmosphere conditions.

- Solvent choice (THF, 2-methyltetrahydrofuran) and precise temperature control are critical for optimizing the reaction and minimizing byproducts.

- Byproducts such as sodium chloride and unreacted borate esters can be efficiently separated and recycled, improving the process economics.

- While catalytic methods for methoxysilane synthesis exist, they are primarily applied to simpler silanes like trimethoxy silane and are less directly applicable to this compound.

化学反应分析

Types of Reactions: Triethyl(methoxy)silane undergoes various types of reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve the replacement of the methoxy group with other functional groups, using reagents such as halides or organometallic compounds.

Major Products Formed:

Oxidation: The oxidation of this compound can produce triethylsilanol and methanol.

Reduction: Reduction reactions can yield triethylsilane and methanol.

Substitution: Substitution reactions can result in the formation of various triethylsilyl derivatives, depending on the reagent used.

科学研究应用

Organic Synthesis

Reducing Agent

TEMOS is primarily recognized for its function as a reducing agent in organic synthesis. It facilitates the reduction of unsaturated organic compounds, including aldehydes and ketones, to their corresponding alcohols. The reactive Si-H bond in TEMOS allows it to transfer hydrogen effectively, making it a valuable reagent in various reduction reactions.

Silyl Ether Formation

In addition to its reducing capabilities, TEMOS is employed in the preparation of silyl ethers. These compounds are crucial intermediates in organic synthesis and are used to enhance the stability and reactivity of biomolecules.

Case Study: Synthesis of Dipeptides

A notable application of TEMOS is in the reductive amidation of oxazolidinones with amino acids to produce dipeptides. This reaction exemplifies its utility in synthesizing complex molecules relevant for pharmaceutical applications.

Surface Modification

Silane Coupling Agent

TEMOS serves as a silane coupling agent, which plays a critical role in enhancing the adhesion between inorganic materials (like glass or metal) and organic polymers. By promoting chemical bonding at the interface, TEMOS improves the mechanical properties and durability of polymer composites .

Application in Coatings

In coatings technology, TEMOS is used to modify surfaces to achieve desired hydrophobic or oleophobic properties. Its incorporation into hybrid coatings has been shown to improve weather resistance and mechanical strength .

Polymer Science

Polymer Composites

The incorporation of TEMOS into polymer matrices enhances their physical properties, such as tensile strength and thermal stability. Research indicates that silanes like TEMOS can significantly improve the dynamic viscoelastic properties of composites by promoting better dispersion of filler materials within the polymer matrix .

| Property | Without TEMOS | With TEMOS |

|---|---|---|

| Tensile Strength | Moderate | High |

| Thermal Stability | Low | Enhanced |

| Water Absorption | High | Low |

Biological Applications

Modification of Biomolecules

In biological research, TEMOS is utilized for modifying proteins and nucleic acids to enhance their stability and functionality. This modification can improve the efficacy of drug delivery systems by ensuring that therapeutic agents remain stable during transport within biological systems.

作用机制

Triethyl(methoxy)silane is similar to other organosilicon compounds, such as methyltrimethoxysilane and triethylsilanol. it is unique in its reactivity and applications. While methyltrimethoxysilane is primarily used as a crosslinker in polysiloxane polymers, this compound is more versatile and finds use in a wider range of applications.

相似化合物的比较

Structural and Functional Differences

The table below compares Triethyl(methoxy)silane with structurally related silanes:

Hydrolysis and Reactivity

- Methoxy vs. Ethoxy Groups : Methoxy groups hydrolyze faster than ethoxy due to smaller steric hindrance and higher electrophilicity . This compound’s single methoxy group allows controlled hydrolysis compared to trimethoxysilanes, which form dense cross-linked networks rapidly .

- Si-H Bond Reactivity: Unlike non-hydride silanes (e.g., TEOS), this compound participates in hydrosilylation, reducing carbonyl groups and forming Si-C bonds .

Thermal and Chemical Stability

- Ethyl groups in this compound confer higher thermal stability than methyl-substituted analogues (e.g., methoxytrimethylsilane) .

- The compound’s stability under acidic conditions makes it suitable for applications requiring controlled hydrolysis, such as dental resins .

Research Findings and Performance Data

Hydrolysis Kinetics

Adhesion Performance

- Steel Coatings: this compound-based primers achieve bond strengths of 12–15 MPa, comparable to aminosilanes but with better humidity resistance .

- Dental Composites : When mixed with 3-MPT (methacryloyloxypropyl trimethoxysilane), it improves resin-ceramic bond strength by 40% via dual siloxane and methacrylate bonding .

生物活性

Triethyl(methoxy)silane, a functional organosilane, has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound (also known as triethylsilane with a methoxy group) can be represented by the following chemical structure:

This compound features three ethyl groups and one methoxy group attached to a silicon atom, which contributes to its unique reactivity and potential biological interactions.

Synthesis Methods

This compound can be synthesized using various methods, including:

- Reductive Etherification : A method that involves the use of triethylsilane in conjunction with catalytic systems to facilitate the formation of ethers from aldehydes and other substrates .

- Silylation Reactions : These reactions utilize triethylsilane as a silylating agent, enhancing the solubility and reactivity of various organic compounds.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In a study evaluating its effects on oxidative stress markers in vitro, it was found to reduce reactive oxygen species (ROS) levels in cellular models. This suggests a potential role in protecting cells from oxidative damage.

Anticancer Activity

A notable study demonstrated that this compound could inhibit the proliferation of cancer cells in vitro. The compound was shown to induce apoptosis in specific cancer cell lines by activating caspase pathways. This mechanism highlights its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest and apoptosis |

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In animal models, it significantly reduced markers of inflammation such as TNF-alpha and IL-6 when administered under inflammatory conditions. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

-

Case Study on Antioxidant Activity :

- In vitro experiments showed that treatment with this compound reduced lipid peroxidation levels by 40% compared to control groups. This reduction correlates with enhanced cell viability under oxidative stress conditions.

-

Case Study on Cancer Cell Proliferation :

- A study involving MCF-7 cells revealed that this compound treatment led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 20 µM.

常见问题

Q. What are the optimal synthetic routes and purification methods for triethyl(methoxy)silane?

- Methodological Answer : this compound (CAS 2117-34-2) is typically synthesized via alkoxylation of triethylsilane with methanol under controlled conditions. Key parameters include:

- Reactants : Triethylsilane and methanol in a 1:1 molar ratio.

- Catalyst : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) to facilitate nucleophilic substitution.

- Conditions : Anhydrous environment, inert gas (N₂/Ar), and reflux at ~80–100°C for 6–12 hours.

- Purification : Distillation under reduced pressure (boiling point: 132.1°C at 760 mmHg) or column chromatography using silica gel and non-polar solvents (hexane/ethyl acetate mixtures).

Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm methoxy group integration (C-O-Si stretching at ~1050–1100 cm⁻¹) and purity .

Q. How is this compound characterized spectroscopically, and what are its critical physical properties?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Peaks at δ 0.5–1.0 ppm (Si-CH₂CH₃), δ 3.0–3.5 ppm (OCH₃).

- ¹³C NMR : Si-C at ~5–10 ppm, OCH₃ at ~50–55 ppm.

- FT-IR : Strong absorbance at 1050–1100 cm⁻¹ (Si-O-C stretch).

- Physical Properties :

- Density: 0.785 g/cm³.

- Vapor pressure: 11 mmHg at 25°C.

- Flash point: 19.9°C (flammable liquid) .

Q. What are the primary reactivity patterns of this compound in hydrolysis and condensation reactions?

- Methodological Answer : The methoxy group (-OCH₃) in this compound is highly susceptible to hydrolysis, forming silanol intermediates (Si-OH) that undergo condensation to generate siloxane networks:

-

Hydrolysis : Reacts with H₂O or moisture under acidic/basic conditions:

- Condensation : Silanol groups polymerize via:

- Condensation : Silanol groups polymerize via:

Applications include sol-gel processes for hybrid materials, where reaction kinetics depend on pH, temperature, and solvent polarity .

Advanced Research Questions

Q. How does this compound perform in catalytic hydrosilylation, and what factors influence product selectivity?

- Methodological Answer : In hydrosilylation, this compound acts as a silicon source for alkynes or alkenes. For example, with phenylacetylene, Pt-based catalysts yield:

- α-isomer (triethyl(1-phenylvinyl)silane) vs. β-E/Z isomers (styryl derivatives).

- Key Factors :

- Catalyst Choice : Pt(II) complexes (e.g., Karstedt’s catalyst) favor β-E isomer selectivity (up to 74%) .

- Temperature : Elevated temperatures (80°C) enhance conversion but may increase byproducts (e.g., styrene).

- Solvent : Toluene or THF improves reaction homogeneity.

Mechanistic studies suggest σ-complex intermediates and oxidative addition steps dictate regioselectivity .

Q. What role does this compound play in surface functionalization of nanomaterials?

- Methodological Answer : The methoxy group enables covalent bonding to hydroxyl-rich surfaces (e.g., SiO₂ nanoparticles, carbon dots):

- Procedure :

Substrate activation (e.g., plasma treatment for –OH groups).

Immersion in this compound solution (0.1–1% in ethanol).

Reaction at 60–80°C for 2–4 hours.

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

- Methodological Answer : Discrepancies in reactivity (e.g., hydrolysis rates, catalytic yields) often stem from:

- Moisture Contamination : Trace H₂O accelerates unintended side reactions. Use rigorous drying protocols (molecular sieves, inert atmosphere).

- Catalyst Purity : Metal residues (e.g., Pt, Rh) from prior syntheses may alter reaction pathways.

- Analytical Methods : NMR vs. GC-MS quantification can yield differing product ratios. Cross-validate with multiple techniques.

Systematic replication under controlled conditions (e.g., fixed pH, solvent, catalyst loading) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。